N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
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Overview
Description
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanylpropanamide Moiety: This step involves the reaction of the benzothiophene and chlorophenyl intermediates with a suitable sulfanylpropanamide precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide or aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic systems.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
- N-(1-benzothiophen-5-yl)-3-(4-bromophenyl)sulfanylpropanamide
- N-(1-benzothiophen-5-yl)-3-(4-methylphenyl)sulfanylpropanamide
Uniqueness
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific electronic and steric effects of the chlorine atom can lead to distinct interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQQXVEEROMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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